Cas no 64586-62-5 (Copper(II) benzenesulfinate hydrate)
Copper(II) benzenesulfinate hydrate Chemical and Physical Properties
Names and Identifiers
-
- Copper(II) benzenesulfinate hydrate
- Benzenesulfinic acid copper(II) salt hydrate
- copper,benzenesulfinate,hydrate
- Cupricbenzenesulfinate
- DTXSID70722444
- Copper(2+) benzenesulfinate--water (1/2/1)
- FT-0758587
- AKOS025295587
- benzenesulfinic acid cupric salt
- copper;benzenesulfinate;hydrate
- 64586-62-5
-
- Inchi: 1S/2C6H6O2S.Cu.H2O/c2*7-9(8)6-4-2-1-3-5-6;;/h2*1-5H,(H,7,8);;1H2/q;;+2;/p-2
- InChI Key: JETHGJSCGDJQQJ-UHFFFAOYSA-L
- SMILES: [Cu+2].S(C1C=CC=CC=1)(=O)[O-].S(C1C=CC=CC=1)(=O)[O-].O
Computed Properties
- Exact Mass: 344.93200
- Monoisotopic Mass: 362.942213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 102
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 120Ų
Experimental Properties
- Color/Form: Grayish yellow powder.
- Melting Point: Not available
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 118.68000
- LogP: 3.57810
- Solubility: Insoluble in water
- Vapor Pressure: No data available
Copper(II) benzenesulfinate hydrate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Copper(II) benzenesulfinate hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16614-5g |
Benzenesulfinic acid copper(II) salt hydrate, 97% |
64586-62-5 | 97% | 5g |
¥1893.00 | 2023-02-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16614-25g |
Benzenesulfinic acid copper(II) salt hydrate, 97% |
64586-62-5 | 97% | 25g |
¥7551.00 | 2023-02-06 |
Copper(II) benzenesulfinate hydrate Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Copper(II) benzenesulfinate hydrate
Copper(II) benzenesulfinate hydrate (CAS No. 64586-62-5): A Comprehensive Overview
The compound Copper(II) benzenesulfinate hydrate, identified by the Chemical Abstracts Service Number (CAS No.) 64586-62-5, is a hydrated form of copper benzenesulfinate. This coordination complex has garnered significant attention in the field of inorganic chemistry and material science due to its unique structural and functional properties. The benzenesulfinate anion, derived from benzenesulfonic acid, acts as a ligand that coordinates with the copper(II) ion, forming a stable hydrate structure. This compound exhibits a range of applications, from catalysis to medicinal chemistry, making it a subject of extensive research and development.
In recent years, the study of transition metal complexes, particularly those involving copper, has seen remarkable advancements. Copper(II) benzenesulfinate hydrate stands out due to its ability to participate in various coordination chemistry reactions, making it a valuable tool in synthetic organic chemistry. The presence of water molecules in its structure contributes to its versatility, allowing it to act as both a reactant and a catalyst in multiple chemical processes.
The structural framework of Copper(II) benzenesulfinate hydrate is characterized by its octahedral geometry around the central copper(II) ion. The benzenesulfinate ligands provide a stable environment for the copper ion, while the water molecules help maintain the compound's solubility in polar solvents. This unique arrangement has been investigated using advanced spectroscopic techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed detailed insights into the compound's molecular structure and bonding interactions.
One of the most compelling aspects of Copper(II) benzenesulfinate hydrate is its potential application in catalysis. Transition metal complexes, including copper-based ones, are known for their ability to facilitate various chemical transformations efficiently. For instance, this compound has been explored as a catalyst in oxidation reactions, where it can generate reactive oxygen species that are essential for organic synthesis. Its role as an oxidizing agent has been particularly studied in the context of environmental remediation, where it can help degrade pollutants into less harmful substances.
Furthermore, the medicinal chemistry community has shown interest in Copper(II) benzenesulfinate hydrate due to its potential biological activities. Copper ions are well-known for their involvement in various physiological processes, and complexes containing copper have been investigated for their therapeutic properties. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory effects, making it a promising candidate for developing new pharmaceuticals. The ability of the benzenesulfinate ligand to modulate copper's redox properties is believed to contribute significantly to these biological activities.
The synthesis of Copper(II) benzenesulfinate hydrate is another area of active research. Traditional methods involve the reaction of copper salts with benzenesulfonic acid or its derivatives under controlled conditions. However, recent studies have focused on developing more sustainable and efficient synthetic routes. For example, green chemistry principles have been applied to minimize waste and energy consumption during synthesis. These efforts have led to the discovery of novel synthetic pathways that maintain high yields while adhering to environmental standards.
The applications of Copper(II) benzenesulfinate hydrate extend beyond catalysis and medicinal chemistry. In material science, this compound has been explored for its potential use in nanotechnology and coatings due to its ability to form stable films on various substrates. The coordination properties of the copper ion allow it to bind with surfaces effectively, creating protective layers that enhance material durability and resistance to corrosion.
In conclusion, Copper(II) benzenesulfinate hydrate (CAS No. 64586-62-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural and functional properties make it an invaluable asset in catalysis, medicinal chemistry, and material science. As research continues to uncover new applications and synthetic methods for this compound, its importance is likely to grow even further.
64586-62-5 (Copper(II) benzenesulfinate hydrate) Related Products
- 618-41-7(Benzenesulfinic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)